N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide
Description
The compound N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide features a thiophene-2-carboxamide core linked to a propyl chain substituted with a 3-fluorophenyl group and a 2-oxoimidazolidin-1-yl moiety.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZZWMHSBRXISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with an appropriate nucleophile.
Coupling with thiophene-2-carboxylic acid: The final step involves coupling the intermediate product with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound DDU86439
- Structure: N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide
- Key Features: Shares the 3-fluorophenyl group but replaces the thiophene-carboxamide and imidazolidinone with an indazolyl-acetamide and dimethylaminopropyl chain.
- Activity: Inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM) and recombinant TRYS (IC₅₀ = 0.045 µM) .
- Comparison: The dimethylaminopropyl group in DDU86439 may enhance solubility, while the indazole core could confer stronger π-π stacking interactions compared to the target compound’s thiophene.
Enamine Ltd. Building Block (C₁₂H₂₂N₄O₂)
- Structure: (2E)-4-(Dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide
- Key Features: Shares the 2-oxoimidazolidin-1-ylpropyl chain but substitutes the thiophene-carboxamide with a dimethylamino-butenamide group.
- Application: Serves as a synthetic intermediate, highlighting the imidazolidinone group’s utility in medicinal chemistry .
- Comparison : The absence of aromatic fluorophenyl and thiophene groups may reduce target binding affinity but improve metabolic stability.
Perfluorinated Sulfonamides (e.g., [68555-78-2])
- Structure: N-[3-(Dimethylamino)propyl]-perfluorinated sulfonamides
- Key Features: Feature dimethylaminopropyl chains and heavily fluorinated sulfonamide groups.
- Application : Likely used as surfactants or materials due to fluorophilicity .
- Comparison : The target compound lacks perfluorination, suggesting divergent applications (e.g., pharmaceuticals vs. industrial materials).
Japanese Pharma Compound (C₄₃H₄₅ClN₄O₆)
- Structure : Complex multi-aromatic amide with pyridyl, chlorophenyl, and trimethoxyphenyl groups.
- Key Features : High molecular weight (MW = 765.3 g/mol) and multiple aromatic systems.
- Comparison : The target compound’s smaller size (MW ~349.4 g/mol) may confer better bioavailability, while shared amide bonds suggest similar metabolic pathways .
Data Table: Key Comparative Metrics
Key Insights from Structural Comparisons
Aromatic vs. Perfluorinated compounds prioritize hydrophobic interactions over hydrogen bonding, limiting overlap with the target’s pharmacological profile .
Role of Imidazolidinone: Shared with the Enamine building block, this moiety may enhance metabolic stability or serve as a hydrogen-bond acceptor in drug-receptor interactions .
Molecular Size and Complexity :
- The Japanese compound’s high MW and complexity likely hinder blood-brain barrier penetration, whereas the target compound’s moderate size may improve pharmacokinetics .
Biological Activity
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 343.4 g/mol. It features a thiophene ring, an oxoimidazolidinyl moiety, and a fluorophenyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H22FN3O3S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1421496-79-8 |
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the oxoimidazolidinyl moiety can engage in hydrogen bonding with target sites. These interactions may modulate the activity of various biochemical pathways, potentially leading to therapeutic effects.
Antipsychotic Properties
Research has indicated that compounds structurally related to this compound exhibit antipsychotic properties. For instance, studies on similar compounds have shown efficacy in behavioral tests predictive of antipsychotic activity, suggesting that this compound may also possess such properties .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. Thiophene derivatives are often explored for their ability to inhibit various enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders or cancer.
Case Studies and Research Findings
- Antipsychotic Efficacy : A study evaluated the behavioral effects of related compounds in rodent models, indicating that modifications in the phenyl moiety significantly influenced antipsychotic efficacy without causing severe extrapyramidal side effects .
- Enzyme Interaction Studies : In vitro assays demonstrated that thiophene carboxamides can inhibit specific enzymes linked to inflammatory responses, suggesting potential applications in treating inflammatory diseases.
- Comparative Analysis : When compared to similar compounds like N-(3-chlorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide, the fluorinated derivative exhibited enhanced stability and bioavailability due to the electronic effects imparted by fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
